Chromatographic Impurity Specification
In validated HPLC methods for levofloxacin API release testing, 9-desfluoro levofloxacin is quantified as a discrete impurity peak separate from N-desmethyl levofloxacin, the diamino derivative, and levofloxacin N-oxide, each with an individual acceptance criterion of 0.3% maximum . This chromatographic resolution demonstrates that the desfluoro analog possesses distinct retention behavior that prevents its substitution with other levofloxacin-related impurities during analytical method development and routine quality control testing.
| Evidence Dimension | HPLC impurity acceptance limit |
|---|---|
| Target Compound Data | 9-Desfluoro levofloxacin: 0.3% max |
| Comparator Or Baseline | N-desmethyl levofloxacin: 0.3% max; Diamino derivative: 0.3% max; Levofloxacin N-oxide: 0.3% max; D-Isomer: 0.8% max; Any unknown impurity: 0.1% max |
| Quantified Difference | Equal individual specification limit (0.3%) but chromatographically distinct; total impurity excluding D-isomer limited to 0.5% max |
| Conditions | HPLC analysis per levofloxacin API specification (Procedure 1) |
Why This Matters
Procurement of the correct 9-desfluoro reference standard is essential for accurate peak identification and quantification to meet regulatory acceptance criteria, as substitution with a different impurity standard would produce incorrect retention time matching and invalidate method system suitability.
